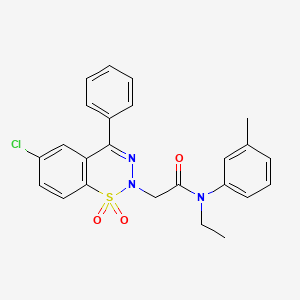
2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-ethyl-N-(3-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-ethyl-N-(3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C24H22ClN3O3S and its molecular weight is 467.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-ethyl-N-(3-methylphenyl)acetamide (CAS Number: 1031574-86-3) is a member of the benzothiadiazine class, which is known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is C23H20ClN3O3S with a molecular weight of approximately 453.9 g/mol. Its structure includes a benzothiadiazine core with various substituents that may influence its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit various biological activities. The biological activities associated with this compound include:
- Antimicrobial Activity : Studies have shown that benzothiadiazine derivatives can exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory activity, which may be relevant for therapeutic applications in inflammatory diseases.
- CNS Activity : Some benzothiadiazine derivatives have been reported to possess central nervous system (CNS) depressant properties.
Antimicrobial Activity
A study focusing on related benzothiadiazine derivatives reported their effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values were determined for several compounds:
| Compound | MIC (µg/mL) | MBC (µg/mL) | Activity Against |
|---|---|---|---|
| Compound A | 25 | 50 | Bacillus subtilis |
| Compound B | 100 | 200 | Staphylococcus aureus |
| Compound C | 600 | 600 | Escherichia coli |
The presence of halogen substituents (e.g., chlorine) in the structure was found to enhance antimicrobial activity, particularly against Gram-positive bacteria . The compound's specific substituents may influence its lipophilicity and, consequently, its ability to penetrate bacterial membranes.
The proposed mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.
- Receptor Interaction : It may bind to specific receptors in microbial cells, disrupting normal cellular functions.
- Disruption of Cellular Processes : The compound could interfere with DNA replication or protein synthesis within bacterial cells.
Case Studies
Several studies have examined the biological activity of related compounds. For instance:
- A study demonstrated that certain benzothiadiazine derivatives showed significant antibacterial activity against Staphylococcus aureus, with MIC values ranging from 25 to 100 µg/mL depending on the substituents present on the benzene ring .
- Another investigation highlighted the anti-inflammatory potential of benzothiadiazine derivatives in animal models, suggesting a pathway for developing new anti-inflammatory agents .
Propiedades
IUPAC Name |
2-(6-chloro-1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)-N-ethyl-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O3S/c1-3-27(20-11-7-8-17(2)14-20)23(29)16-28-26-24(18-9-5-4-6-10-18)21-15-19(25)12-13-22(21)32(28,30)31/h4-15H,3,16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYYPUSIDEZBJFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














